

Propanal, oxime synthesis from propanal and hydroxylamine

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Compound of Interest

Compound Name: Propanal, oxime

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An in-depth technical guide on the synthesis of propanal oxime from propanal and hydroxylamine, designed for researchers, scientists, and drug development professionals.

Introduction

Oxime synthesis is a fundamental reaction in organic chemistry, involving the condensation of a carbonyl compound (an aldehyde or a ketone) with hydroxylamine.^{[1][2]} The resulting oxime functionality (C=N-OH) is a versatile building block and intermediate in the synthesis of various nitrogen-containing compounds, such as amides, nitriles, and nitrones.^[3] Oximes also find applications as antioxidants, antitumor agents, and in the development of pesticides.^{[4][5]}

This guide focuses on the synthesis of propanal oxime from propanal and hydroxylamine. The reaction proceeds through a nucleophilic addition of hydroxylamine to the carbonyl carbon of propanal, followed by the elimination of a water molecule to form the C=N double bond.^{[6][7]}

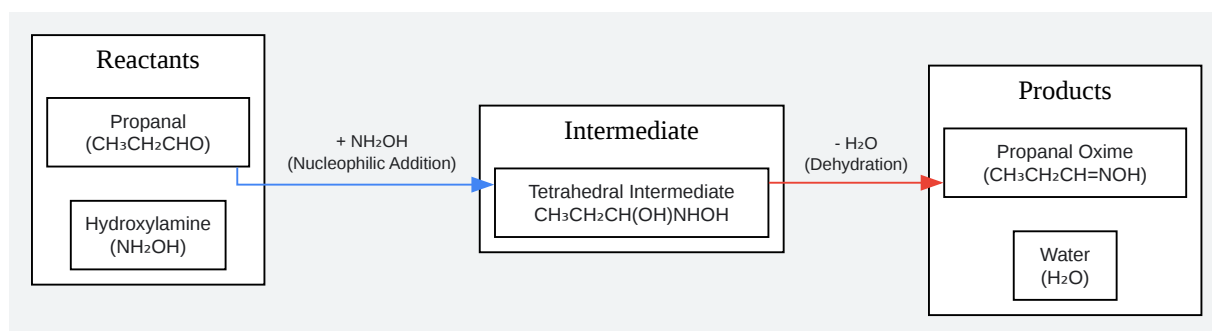
Reaction Mechanism and Signaling Pathway

The formation of propanal oxime is a classic example of a nucleophilic addition-elimination reaction. The mechanism involves two key stages:

- Nucleophilic Addition:** The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propanal. This leads to the formation of a tetrahedral intermediate.^[7] The nitrogen is considered a better nucleophile than oxygen due to its lower electronegativity, which makes its lone pair of electrons more available for bonding.^[8]

- Dehydration: The tetrahedral intermediate is unstable and eliminates a molecule of water to form the stable oxime product. This step is often facilitated by proton transfers, which can be catalyzed by an acid or a base, to make the hydroxyl group a better leaving group (as water).
[2][7]

The overall reaction is: $\text{CH}_3\text{CH}_2\text{CHO} + \text{NH}_2\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{CH}=\text{NOH} + \text{H}_2\text{O}$ [6]



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Caption: Reaction pathway for the synthesis of propanal oxime.

Experimental Protocols

Several methods have been developed for the synthesis of oximes. The choice of method often depends on the desired scale, reaction time, and environmental considerations.

Protocol 1: Classical Synthesis via Reflux

This traditional method involves heating the reactants in a solvent, often with a base to neutralize the hydrochloride salt of hydroxylamine.

- Materials:
 - Propanal (1.0 mmol)
 - Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)
 - Pyridine (2.0 mmol) or Sodium Carbonate (Na₂CO₃)

- Ethanol or Methanol (10 mL)[1][3]
- Procedure:
 - In a round-bottom flask, dissolve propanal and hydroxylamine hydrochloride in ethanol.[1]
 - Add pyridine to the mixture to act as a base.[1][3]
 - Attach a reflux condenser and heat the mixture to reflux for 1-4 hours.[1]
 - Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Remove the ethanol using a rotary evaporator.[1]
 - Add deionized water to the residue and extract the product with a suitable organic solvent like ethyl acetate.[1]
 - Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a water wash.[1]
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal oxime.
 - The crude product can be purified by recrystallization or column chromatography.[1]

Protocol 2: Solvent-Free Synthesis by Grinding

This environmentally friendly "green chemistry" approach avoids the use of organic solvents and often proceeds rapidly at room temperature.[9][10]

- Materials:
 - Propanal (1.0 mmol)
 - Hydroxylamine hydrochloride (1.2 mmol)

- Anhydrous Sodium Carbonate (Na_2CO_3) (1.5 mmol) or Bismuth(III) oxide (Bi_2O_3) (0.6 mmol) as a catalyst[9][10]
- Mortar and pestle
- Procedure:
 - In a mortar, combine the propanal, hydroxylamine hydrochloride, and the base/catalyst (e.g., Na_2CO_3 or Bi_2O_3).[10]
 - Grind the mixture vigorously with a pestle at room temperature for the required time (typically 2-30 minutes).[9][10]
 - Monitor the reaction completion by TLC.
 - Upon completion, add ethyl acetate to the mixture and triturate well.[10]
 - Filter the mixture to remove the inorganic solids (catalyst and salts).[10]
 - The filtrate contains the propanal oxime. The solvent can be evaporated to yield the product. For low-melting-point oximes, extraction with ethyl acetate followed by drying and solvent removal is recommended.[9]

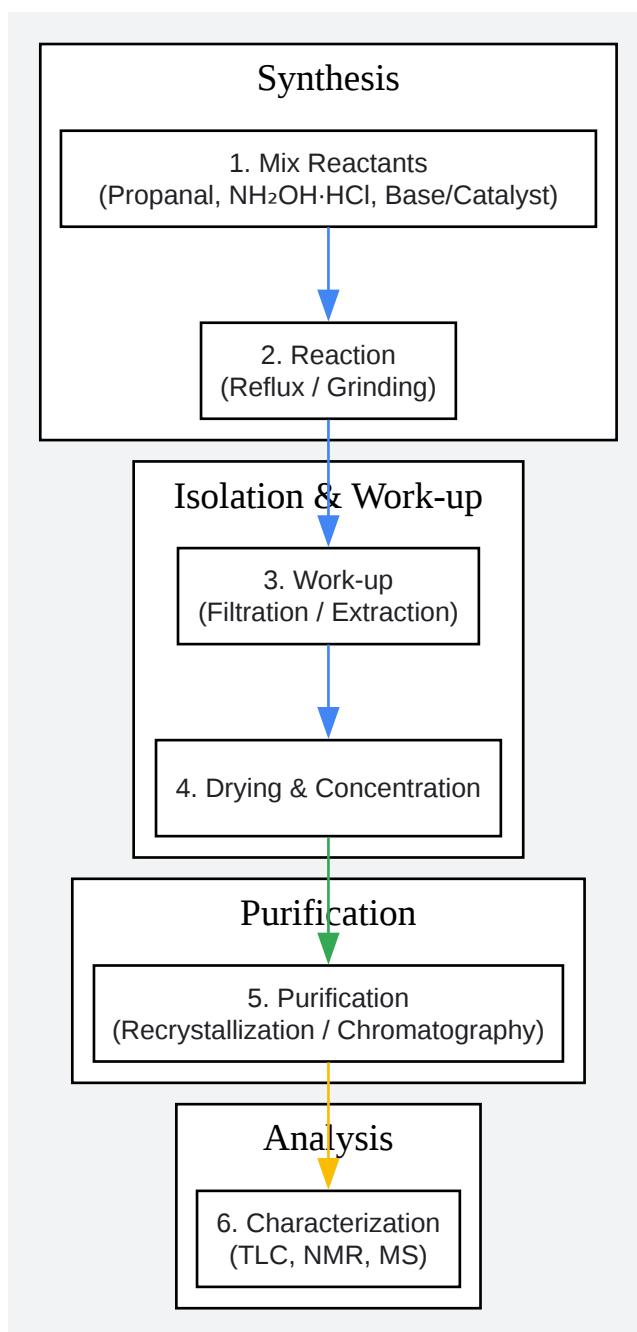
Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different oximation methods. While specific data for propanal is limited, these examples for other aldehydes provide a comparative overview of the reaction conditions and efficiencies.

Aldehyde/Ketone	Method	Catalyst /Base	Solvent	Temperature	Time	Yield (%)	Reference
3-Chlorobenzaldehyde	Grinding	Na ₂ CO ₃	None	Room Temp.	2 min	95	[9]
p-Chlorobenzaldehyde	Grinding	Bi ₂ O ₃	None	Room Temp.	5 min	98	[10]
Various Aldehydes	Reflux	Pyridine	Ethanol	Reflux	15-60 min	High	[3]
Benzaldehyde	Reflux	Oxalic Acid	Acetonitrile	Reflux	60 min	95	[5]
Various Aldehydes	Stirring	NaHCO ₃	Mineral Water	Room Temp.	~10 min	High	[11]

Experimental Workflow Visualization

The general workflow for the synthesis and purification of propanal oxime can be visualized as follows.



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Caption: General experimental workflow for propanal oxime synthesis.

Product Characterization

The final product, propanal oxime, should be characterized to confirm its identity and purity.

- Chemical Formula: $\text{C}_3\text{H}_7\text{NO}$ [\[12\]](#)[\[13\]](#)

- Molecular Weight: 73.09 g/mol [[12](#)][[13](#)][[14](#)]
- Appearance: Typically an oil or low-melting solid.
- Spectroscopic Data:
 - ¹H NMR and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the structure. Spectral data can be found in databases like PubChem.[[12](#)]
 - Mass Spectrometry (MS): Electron ionization mass spectrometry data for propanal oxime is available in the NIST WebBook.[[13](#)] This technique confirms the molecular weight of the compound.

Conclusion

The synthesis of propanal oxime from propanal and hydroxylamine is a straightforward and efficient chemical transformation. Modern methods, particularly solvent-free grinding techniques, offer significant advantages in terms of reduced reaction times, simplified work-up procedures, and improved environmental friendliness compared to classical reflux methods. The choice of protocol can be tailored based on available equipment, scale, and green chemistry considerations. Proper characterization of the final product is crucial to ensure its purity and structural integrity for subsequent applications in research and drug development.

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